An In-depth Technical Guide to the Chemical Properties of 6-(4-Methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine
An In-depth Technical Guide to the Chemical Properties of 6-(4-Methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its wide spectrum of biological activities. These compounds are structural analogues of purines, allowing them to interact with a variety of biological targets.[1] This guide focuses on a specific derivative, 6-(4-Methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine, providing a comprehensive overview of its chemical properties, methods for its characterization, and insights into its potential applications. The presence of the 4-methoxyphenyl and phenyl substituents on the core structure is anticipated to significantly influence its physicochemical properties and biological activity, making it a compound of interest for further investigation.
Molecular Structure and Core Properties
The foundational structure of the topic compound is the pyrazolo[1,5-a]pyrimidine core, a fused bicyclic system comprising a pyrazole and a pyrimidine ring. In this specific derivative, the 6-position is substituted with a 4-methoxyphenyl group, and the 2-position with a phenyl group.
Systematic Name: 6-(4-Methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine
| Property | Value | Source |
| Molecular Formula | C20H15N3O | Calculated |
| Molecular Weight | 313.36 g/mol | Calculated |
| LogP (Predicted) | 4.2 | ChemDraw |
| Hydrogen Bond Donors | 0 | Calculated |
| Hydrogen Bond Acceptors | 4 (3 N, 1 O) | Calculated |
| Rotatable Bonds | 3 | Calculated |
The predicted lipophilicity (LogP) suggests that the compound is relatively hydrophobic, which has implications for its solubility and potential to cross biological membranes. The presence of nitrogen and oxygen atoms provides sites for potential hydrogen bonding, which can influence its interaction with biological macromolecules.
Synthesis and Structural Elucidation
The synthesis of pyrazolo[1,5-a]pyrimidines generally involves the condensation of a 3-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent.[1] For the target molecule, a plausible synthetic route would involve the reaction of a 3-amino-5-phenylpyrazole with a chalcone derived from 4-methoxyacetophenone.
Illustrative Synthetic Workflow:
Caption: General synthetic pathway for 6-(4-Methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine.
The structural confirmation of the synthesized compound relies on a combination of spectroscopic techniques.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For 6-(4-Methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine, both ¹H and ¹³C NMR would provide critical information.
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¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the phenyl and 4-methoxyphenyl groups, as well as for the protons on the pyrazolo[1,5-a]pyrimidine core. The methoxy group would appear as a characteristic singlet around 3.8-4.0 ppm.
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¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments. The chemical shifts of the carbons in the heterocyclic core are particularly diagnostic for confirming the pyrazolo[1,5-a]pyrimidine structure.[2] The methoxy carbon typically appears around 55-56 ppm.[3]
Experimental Protocol: NMR Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
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¹H NMR Acquisition:
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Acquire a one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
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Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.
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¹³C NMR Acquisition:
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Acquire a proton-decoupled ¹³C NMR spectrum.
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Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve adequate signal-to-noise (often several thousand).
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Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign the chemical shifts based on multiplicity, coupling constants, and comparison with related structures.
Mass Spectrometry (MS):
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
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High-Resolution Mass Spectrometry (HRMS): This technique would be used to determine the exact mass of the molecular ion, confirming the elemental composition (C₂₀H₁₅N₃O).
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Fragmentation Pattern: The fragmentation pattern observed in the mass spectrum can provide further structural information, for instance, the loss of the methoxy group or cleavage of the phenyl rings.
Experimental Protocol: Mass Spectrometry
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Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
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Data Acquisition (Electrospray Ionization - ESI):
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Infuse the sample solution into the ESI source of a mass spectrometer.
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Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
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Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.
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High-Resolution Measurement: For accurate mass determination, use a high-resolution instrument such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer.
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Data Analysis: Determine the m/z of the molecular ion and compare it with the calculated exact mass. Analyze the fragmentation pattern to support the proposed structure.
Infrared (IR) Spectroscopy:
IR spectroscopy is useful for identifying the presence of specific functional groups. For the target compound, the IR spectrum would show characteristic C-H stretching vibrations for the aromatic rings, C=C and C=N stretching vibrations for the heterocyclic and aromatic systems, and C-O stretching for the methoxy group.
Physicochemical Properties
The physicochemical properties of a compound are critical for its development as a potential therapeutic agent, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
Solubility
Aqueous solubility is a key determinant of a drug's bioavailability. Given the predicted high LogP, 6-(4-Methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine is expected to have low aqueous solubility.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
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Sample Preparation: Add an excess amount of the solid compound to a known volume of buffer at a specific pH (e.g., pH 7.4 for physiological relevance).
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Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.
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Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
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Data Analysis: Express the solubility in units such as mg/mL or µM.
Lipophilicity
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a crucial parameter for predicting a drug's membrane permeability and its interaction with biological targets.
Experimental Protocol: LogP Determination (Shake-Flask Method)
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System Preparation: Pre-saturate n-octanol with buffer (pH 7.4) and the buffer with n-octanol.
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Partitioning: Dissolve a known amount of the compound in the aqueous phase. Add an equal volume of the pre-saturated n-octanol.
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Equilibration: Vigorously shake the mixture for a set period (e.g., 1-2 hours) to allow for partitioning between the two phases.
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Phase Separation: Separate the aqueous and organic phases by centrifugation.
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Quantification: Determine the concentration of the compound in both the aqueous and organic phases using a suitable analytical method (e.g., HPLC-UV).
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Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Workflow for Physicochemical Property Determination:
Caption: Experimental workflows for determining solubility and lipophilicity.
Potential Applications and Further Research
The pyrazolo[1,5-a]pyrimidine scaffold is a well-established pharmacophore, with numerous derivatives showing potent activity as kinase inhibitors for the treatment of cancer.[1][4] The specific substituents, a phenyl group at the 2-position and a 4-methoxyphenyl group at the 6-position, suggest that 6-(4-Methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine could be a candidate for screening against a panel of kinases.
Further research on this compound would involve:
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In-depth Biological Screening: Evaluating its inhibitory activity against a broad range of protein kinases.
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Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs with modifications to the phenyl and methoxyphenyl rings to understand the structural requirements for optimal activity.
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In Vitro and In Vivo ADME/Tox Studies: Assessing its metabolic stability, permeability, and potential toxicity to guide further drug development efforts.
Conclusion
6-(4-Methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound with significant potential for drug discovery, particularly in the area of oncology. This guide has outlined the key chemical properties of this molecule and provided detailed protocols for its characterization. A thorough understanding of its synthesis, spectroscopic properties, and physicochemical characteristics is essential for any future research and development endeavors. The insights provided herein are intended to serve as a valuable resource for scientists working to unlock the full therapeutic potential of this promising scaffold.
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